molecular formula C18H31ClN2O2Si B1404256 2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride CAS No. 725228-56-8

2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride

Cat. No. B1404256
M. Wt: 371 g/mol
InChI Key: KNFSJPOXYGHBPR-UHFFFAOYSA-N
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Description

The compound “2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The trimethylsilyl (TMS) group is often used in organic chemistry as a protecting group for alcohols .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the TMS group, the piperidine ring, and the carboxylate group. The TMS group is generally stable but can be removed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of the TMS group could influence the compound’s volatility and solubility .

Scientific Research Applications

Piperidine Derivatives Synthesis

Piperidine derivatives are pivotal in medicinal chemistry due to their presence in a multitude of bioactive molecules. For instance, a method for the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives has been described, demonstrating the importance of piperidine in synthesizing complex molecules with potential pharmaceutical applications (Lau et al., 2002). This process emphasizes the utility of piperidine derivatives as intermediates in the synthesis of biologically active compounds.

Carboxyl Protecting Groups

The use of 2-(Trimethylsilyl)ethyl groups as protecting groups for carboxylic acids in organic synthesis is a key strategy to control the reactivity of carboxyl groups. For example, the synthesis of curvularin, a mold metabolite, utilized a 2-(trimethylsilyl)ethyl ester as a carboxyl protecting group, showcasing its selective removal capabilities with fluoride ions (Gerlach, 1977). This highlights the compound's relevance in synthetic strategies where selective deprotection is required.

Biological Activities and Applications

The biological activity of compounds containing piperidine structures and their analogs is a subject of ongoing research. Studies have synthesized and evaluated various piperidine-containing compounds for their antimicrobial and anticancer activities, reflecting the broad applicability of these structures in drug discovery and development. For instance, new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with piperidine components showed significant antimicrobial activity (Faty et al., 2010).

properties

IUPAC Name

2-trimethylsilylethyl 4-[3-(aminomethyl)phenyl]piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2Si.ClH/c1-23(2,3)12-11-22-18(21)20-9-7-16(8-10-20)17-6-4-5-15(13-17)14-19;/h4-6,13,16H,7-12,14,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFSJPOXYGHBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1CCC(CC1)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride

Synthesis routes and methods

Procedure details

4-(3-Cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid 2-trimethylsilanyl-ethyl ester (10.40 g, 32 mmol) was dissolved in ethanol (250 ml), concentrated hydrochloric acid (3 ml, 35 mmol) and 10% palladium on carbon (50% wet, 5.0 g) was added. The mixture was hydrogenated at 50 psi for 4 hours then filtered through celite and concentrated. The oily solid obtained was triturated with ether/pentane and 4-(3-aminomethyl-phenyl)-piperidine-1-carboxylic acid 2-trimethylsilanyl-ethyl ester hydrochloride was obtained as a white solid (7.10 g). 1H NMR [(CD3)2SO, 300 MHz]: δ 8.38 (br s, 2H), 7.20-7.40 (m, 4H), 4.10 (t, 4H), 3.98 (s, 2H), 2.63-3.00 (m, 3H), 1.75 (m, 2H), 1.50 (m, 2H), 0.94 (t, 2H), 0.02 (s, 9H). LC-MS (ES) 335 (M++H), 93% TIC.
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride
Reactant of Route 2
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride
Reactant of Route 3
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride
Reactant of Route 4
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride
Reactant of Route 5
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride
Reactant of Route 6
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride

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